6-Chloro-[2,4'-bipyridine]-5-carbaldehyde
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Overview
Description
6-Chloro-[2,4’-bipyridine]-5-carbaldehyde is a heterocyclic organic compound that features a bipyridine core substituted with a chlorine atom and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-[2,4’-bipyridine]-5-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of 6-chloro-2-bromopyridine with 4-formylphenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or DMF under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-[2,4’-bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: 6-Chloro-[2,4’-bipyridine]-5-carboxylic acid.
Reduction: 6-Chloro-[2,4’-bipyridine]-5-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-[2,4’-bipyridine]-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of metal-protein interactions and enzyme inhibition.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 6-Chloro-[2,4’-bipyridine]-5-carbaldehyde exerts its effects is largely dependent on its role as a ligand. It can coordinate with metal ions, forming stable complexes that can interact with biological molecules or catalyze specific reactions. The bipyridine core allows for strong coordination with transition metals, which can then participate in redox reactions or serve as catalytic centers.
Comparison with Similar Compounds
- 6-Bromo-[2,4’-bipyridine]-5-carbaldehyde
- 6-Chloro-[3,3’-bipyridine]-5-carbaldehyde
- 4,4’-Bipyridine
Comparison: 6-Chloro-[2,4’-bipyridine]-5-carbaldehyde is unique due to the specific positioning of the chlorine atom and the aldehyde group, which influences its reactivity and coordination properties. Compared to 4,4’-bipyridine, it offers different electronic and steric effects, making it suitable for distinct applications in catalysis and material science .
Properties
Molecular Formula |
C11H7ClN2O |
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Molecular Weight |
218.64 g/mol |
IUPAC Name |
2-chloro-6-pyridin-4-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H7ClN2O/c12-11-9(7-15)1-2-10(14-11)8-3-5-13-6-4-8/h1-7H |
InChI Key |
WDJUALKATXKVTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C=O)Cl)C2=CC=NC=C2 |
Origin of Product |
United States |
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